2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound known for its unique chemical properties and applications. It is composed of a diazonium salt and tetrachlorozincate, making it a valuable reagent in various chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-diethoxy-4-morpholin-4-ylbenzene followed by the reaction with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition is crucial to maintain the stability of the diazonium salt during production .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in organic synthesis to introduce functional groups.
Coupling Reactions: Utilized in the formation of azo compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or phenols under mild acidic conditions.
Coupling Reactions: Often carried out in the presence of a base like sodium hydroxide to facilitate the formation of azo bonds.
Major Products Formed
Substitution Reactions: Yield substituted aromatic compounds.
Coupling Reactions: Produce azo compounds, which are valuable in dye and pigment industries.
Wissenschaftliche Forschungsanwendungen
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, while the tetrachlorozincate component provides stability and enhances reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-diethoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate: Similar structure but different counterion.
2,5-dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate: Similar diazonium salt with different alkoxy groups
Uniqueness
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of diazonium and tetrachlorozincate, which provides distinct reactivity and stability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
6023-29-6 |
---|---|
Molekularformel |
C28H40Cl4N6O6Zn |
Molekulargewicht |
763.8 g/mol |
IUPAC-Name |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H20N3O3.4ClH.Zn/c2*1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;;;;;/h2*9-10H,3-8H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
SZLASIXKMJGXJR-UHFFFAOYSA-J |
Kanonische SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.